4-Cyclopropyl-1-fluoro-2-nitrobenzene
Overview
Description
4-Cyclopropyl-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C₉H₈FNO₂. It belongs to the class of nitrobenzenes, which are characterized by the presence of a nitro group (-NO₂) attached to a benzene ring. This compound is notable for its unique structural features, including a cyclopropyl group and a fluorine atom, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 4-Cyclopropyl-1-fluoro-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-cyclopropyl-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve the use of advanced catalytic processes to enhance yield and selectivity. These methods often employ specialized catalysts and optimized reaction conditions to achieve efficient synthesis on a larger scale.
Chemical Reactions Analysis
4-Cyclopropyl-1-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 4-cyclopropyl-1-fluoro-2-aminobenzene .
Scientific Research Applications
4-Cyclopropyl-1-fluoro-2-nitrobenzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various fluorinated aromatic compounds, which are valuable intermediates in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1-fluoro-2-nitrobenzene involves its interactions with various molecular targets. The nitro group is an electron-withdrawing group, which influences the compound’s reactivity and interactions with other molecules. In nucleophilic aromatic substitution reactions, the electron-deficient nature of the benzene ring facilitates the attack by nucleophiles, leading to the substitution of the fluorine atom .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-cyclopropyl-1-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-8-4-3-7(6-1-2-6)5-9(8)11(12)13/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFIOLOCINEBGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719269 | |
Record name | 4-Cyclopropyl-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769159-85-5 | |
Record name | 4-Cyclopropyl-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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